1-Phenyldecane
Overview
Description
1-Phenyldecane is a chemical compound that belongs to the family of alkylbenzenes. Its molecular formula is C16H26 . It is characterized by a benzene ring, which is a cyclic structure of six carbon atoms, and a decyl group, which is a ten-carbon alkyl chain . This compound plays a significant role in various industrial applications due to its unique properties and benefits .
Mechanism of Action
Target of Action
Decylbenzene, also known as 1-Phenyldecane, is a type of alkylbenzene
Mode of Action
It is known that alkylbenzenes can undergo oxidation reactions . This process involves the addition of oxygen to the alkylbenzene molecule, resulting in the formation of various oxidation products. These reactions can be influenced by various factors, including temperature and the presence of catalysts .
Biochemical Pathways
The oxidation of alkylbenzenes is a key step in their metabolic processing This process can lead to the formation of various metabolites, which can have different biological effects
Pharmacokinetics
Its metabolism is likely to involve oxidation reactions, as mentioned above . The excretion of decylbenzene and its metabolites would likely occur via the renal and hepatic systems.
Result of Action
The oxidation products of alkylbenzenes can have various biological effects, depending on their specific structures
Action Environment
The action of decylbenzene can be influenced by various environmental factors. For example, the rate of its oxidation reactions can be affected by temperature and the presence of catalysts . Additionally, the bioavailability and effects of decylbenzene can be influenced by factors such as the presence of other substances in the body and the individual’s metabolic rate. It’s also important to note that decylbenzene, like other alkylbenzenes, can accumulate in the environment, potentially leading to long-term environmental damage .
Biochemical Analysis
Biochemical Properties
Decylbenzene, being an alkylbenzene, has hydrophobic characteristics, with the decyl group enhancing its lipid-soluble properties . The presence of a benzene ring imparts aromaticity to Decylbenzene, making it a part of the broader class of aromatic hydrocarbons
Cellular Effects
Alkylbenzenes are typically non-polar, which means they are not readily biodegradable and can accumulate in the environment, potentially leading to long-term environmental damage .
Dosage Effects in Animal Models
Moreover, if ingested or inhaled, it can cause harm to the respiratory and digestive systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyldecane is synthesized through the alkylation of benzene with decene . This process is primarily carried out in the presence of an acidic catalyst . The reaction conditions typically involve high temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of decylbenzene involves the use of large-scale reactors where benzene and decene are mixed with an acidic catalyst . The reaction mixture is then heated to high temperatures to promote the alkylation reaction . The resulting product is purified through distillation to obtain pure decylbenzene .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyldecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs at elevated temperatures.
Substitution: Substitution reactions involve the replacement of hydrogen atoms on the benzene ring with other functional groups.
Major Products:
Scientific Research Applications
1-Phenyldecane has several scientific research applications across different fields:
Chemistry:
- Used as a solvent in organic synthesis due to its hydrophobic nature .
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Utilized in the formulation of surfactants for biological research .
- Investigated for its potential effects on cell membranes due to its lipid-soluble properties .
Medicine:
- Explored for its potential use in drug delivery systems .
- Studied for its interactions with biological molecules and potential therapeutic applications .
Industry:
Comparison with Similar Compounds
1-Phenyldecane is unique among alkylbenzenes due to its specific structure and properties. Similar compounds include:
Ethylbenzene (C8H10): Contains a shorter ethyl group instead of a decyl group.
Propylbenzene (C9H12): Contains a propyl group instead of a decyl group.
Butylbenzene (C10H14): Contains a butyl group instead of a decyl group.
Uniqueness:
Properties
IUPAC Name |
decylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZILCZKGXMQEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
Record name | N-DECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID5051529 | |
Record name | Decylbenzene | |
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Molecular Weight |
218.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-decylbenzene is a white liquid. Floats on water. (USCG, 1999), Colorless liquid; [HSDB]; [MSDSonline] White liquid; [CAMEO] | |
Record name | N-DECYLBENZENE | |
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Record name | Decylbenzene | |
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Boiling Point |
572 °F at 760 mmHg (USCG, 1999), 298 °C | |
Record name | N-DECYLBENZENE | |
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Record name | DECYLBENZENE | |
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Flash Point |
225 °F (USCG, 1999), 225 °F (107 °C) | |
Record name | N-DECYLBENZENE | |
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Record name | DECYLBENZENE | |
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Solubility |
INSOLUBLE IN WATER, Very soluble in acetone, benzene, ethyl ether, and ethanol | |
Record name | DECYLBENZENE | |
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Density |
0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8555 @ 20 °C | |
Record name | N-DECYLBENZENE | |
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Record name | DECYLBENZENE | |
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Vapor Pressure |
0.00128 [mmHg], 1.28X10-3 mm Hg @ 25 °C | |
Record name | Decylbenzene | |
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Record name | DECYLBENZENE | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
104-72-3 | |
Record name | N-DECYLBENZENE | |
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Record name | Decylbenzene | |
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Record name | Decylbenzene | |
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Record name | 1-Phenyldecane | |
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Record name | Benzene, decyl- | |
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Record name | Decylbenzene | |
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Record name | Decylbenzene | |
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Record name | DECYLBENZENE | |
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Melting Point |
-14.4 °C | |
Record name | DECYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/920 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of decylbenzene?
A1: Decylbenzene has a molecular formula of C16H26 and a molecular weight of 218.38 g/mol. []
Q2: What spectroscopic techniques are used to characterize decylbenzene?
A2: Researchers utilize various spectroscopic techniques to characterize decylbenzene, including ultraviolet (UV), infrared (IR), and Raman spectroscopy. [] These techniques provide insights into the molecule's structure, vibrational modes, and electronic transitions.
Q3: How does decylbenzene perform under high pressures and temperatures?
A3: Studies on the volumetric properties of decylbenzene derivatives, like 1-phenyldecane and 1-phenylundecane, show they remain stable under pressures up to 65 MPa and temperatures ranging from 293.15 to 353.15 K. []
Q4: How does the presence of decylbenzene affect the stability of silica-based stationary phases in acidic environments?
A4: Research indicates that highly cross-linked self-assembled monolayers derived from (chloromethyl)phenylethyltrichlorosilane (CMPES), when used as stationary phases, demonstrate significantly enhanced acid stability compared to conventional silica-based phases, even without endcapping. This enhanced stability is attributed to the robust cross-linked structure formed by CMPES. []
Q5: Can decylbenzene be used in the development of heterogeneous acid catalysts?
A5: Research shows that a mixed-metal oxide catalyst, CuO-MoO3/ZrO2, exhibits promising catalytic activity in the liquid-phase alkylation of benzene with 1-decene, producing decylbenzene. This catalyst shows high selectivity towards decylbenzene formation. []
Q6: Have there been any computational studies on decylbenzene and its derivatives?
A6: Yes, researchers have employed computational fluid dynamics (CFD) simulations to study the oxidation of surrogate diesel fuels, including decylbenzene, to understand combustion characteristics and emissions. []
Q7: How does the length of the alkyl chain in alkylbenzene sulfonates influence their degradation in constructed wetlands?
A7: Studies reveal a relationship between the alkyl chain length of linear alkylbenzene sulfonates (LAS) and their removal efficiency in constructed wetlands. Longer chain homologues, like tridecylbenzene sulfonate, exhibit higher removal rates compared to shorter chain counterparts such as decylbenzene sulfonate. This difference is attributed to the sequential shortening of the alkyl chain during the degradation process. []
Q8: Are there any specific formulation strategies for decylbenzene derivatives used in pharmaceutical applications?
A8: While not directly related to decylbenzene, research indicates that the inclusion of oleyl-p-decylbenzene sulfonate, a hypocholesterolemic agent, in a high-lard and high-cholesterol diet effectively prevents the elevation of cholesterol esters in rat livers. [] This suggests potential formulation strategies for decylbenzene derivatives in managing cholesterol levels.
Q9: What are the environmental concerns associated with decylbenzene?
A10: Decylbenzene, as a component of petroleum products, can pose environmental risks if released into the environment. Understanding its thermal cracking at geological temperatures helps assess its long-term environmental impact. []
Q10: What analytical techniques are used to study decylbenzene and its derivatives in environmental samples?
A11: High-performance liquid chromatography (HPLC) and extraction spectrophotometry are commonly employed to determine the concentration and degradation of anionic and nonionic surfactants, including decylbenzene sulfonate, in constructed wetlands. []
Q11: What are the alternative compounds considered in diesel surrogate formulations to simulate decylbenzene ignition?
A12: Researchers often utilize mixtures of n-propylbenzene and n-heptane or n-butylbenzene and n-heptane as surrogate mixtures to mimic the ignition characteristics of n-decylbenzene in diesel fuel studies. This is due to the challenges associated with studying n-decylbenzene in its vapor phase because of its low vapor pressure. [, ]
Q12: What were the key research focuses on decylbenzene and related compounds in the mid-20th century?
A13: Mid-20th century research focused on determining the thermodynamic properties of liquid hydrocarbons, including decylbenzene. This involved measuring heats of combustion and understanding how these values change with carbon chain length within homologous series. []
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